molecular formula C6H9F3O2 B1300039 Ethyl 4,4,4-trifluorobutyrate CAS No. 371-26-6

Ethyl 4,4,4-trifluorobutyrate

Cat. No. B1300039
Key on ui cas rn: 371-26-6
M. Wt: 170.13 g/mol
InChI Key: PSRZMXNNQTWAGB-UHFFFAOYSA-N
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Patent
US05280125

Procedure details

A solution of lithium hydroxide monohydrate (324 g) in water (1.8 l) was added to a stirred solution of ethyl 4,4,4-trifluorobutyrate (436 g) in methanol (2.0 l) and dry tetrahydrofuran (2.0 l) and the suspension was stirred overnight. After the suspension was partially evaporated, the residue was diluted with water and washed with diethyl ether. The aqueous layer was acidified with 6M hydrochloric acid and extracted with diethyl ether. The combined extracts were washed (brine), dried (MgSO4), and filtered. The filtrate was evaporated and the residue distilled (b.p. 165°-168° C.) to give 4,4,4-trifluorobutyric acid (347 g, 95%); m.p. 27°-30° C.; partial NMR; (300 MHz, CDCl3): 2.33-2.57 (m, 2H, CF3CH2), 2.66 (t, CH2CO2H).
Name
lithium hydroxide monohydrate
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
436 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[F:4][C:5]([F:14])([F:13])[CH2:6][CH2:7][C:8]([O:10]CC)=[O:9]>O.CO.O1CCCC1>[F:4][C:5]([F:14])([F:13])[CH2:6][CH2:7][C:8]([OH:10])=[O:9] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
324 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
436 g
Type
reactant
Smiles
FC(CCC(=O)OCC)(F)F
Name
Quantity
1.8 L
Type
solvent
Smiles
O
Name
Quantity
2 L
Type
solvent
Smiles
CO
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the suspension was partially evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water
WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled (b.p. 165°-168° C.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(CCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 347 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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